L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine

Description

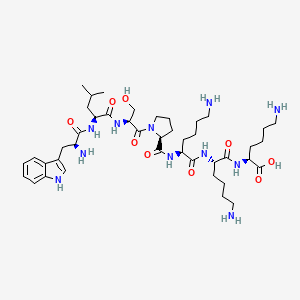

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine is a linear heptapeptide with the sequence Trp-Leu-Ser-Pro-Lys-Lys-Lys. Its molecular formula is C₄₃H₇₅N₁₁O₁₀ (exact molecular weight: 942.12 g/mol). Key structural features include:

- Triple Lysine (Lys-Lys-Lys): A positively charged C-terminal cluster, likely enhancing solubility in aqueous environments and enabling interactions with negatively charged molecules (e.g., DNA, cell membranes).

Properties

CAS No. |

920011-58-1 |

|---|---|

Molecular Formula |

C43H71N11O9 |

Molecular Weight |

886.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C43H71N11O9/c1-26(2)22-34(52-37(56)29(47)23-27-24-48-30-13-4-3-12-28(27)30)40(59)53-35(25-55)42(61)54-21-11-17-36(54)41(60)50-32(15-6-9-19-45)38(57)49-31(14-5-8-18-44)39(58)51-33(43(62)63)16-7-10-20-46/h3-4,12-13,24,26,29,31-36,48,55H,5-11,14-23,25,44-47H2,1-2H3,(H,49,57)(H,50,60)(H,51,58)(H,52,56)(H,53,59)(H,62,63)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

USVZBDQIHCBCIH-ZBZKAUHLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Materials Required

| Material | Description |

|---|---|

| Amino Acids | Tryptophan, Leucine, Serine, Proline, Lysine |

| Resin | Suitable solid support for peptide synthesis |

| Coupling Reagents | HBTU, DIC |

| Protecting Agents | Fmoc or Boc groups for amino acids |

| Cleavage Reagents | TFA, TIS |

Step-by-Step Synthesis

Preparation of Resin : Select a suitable resin (e.g., Wang resin) and attach the first amino acid (L-Tryptophan) via its carboxylic acid group.

-

- Activate the next amino acid (L-Leucine) with HBTU.

- Add the activated amino acid to the resin-bound peptide and allow it to couple.

- Repeat this process for L-Serine, L-Proline, and three L-Lysines.

Deprotection : After each coupling step, remove the protecting group from the newly added amino acid using TFA.

Final Cleavage : Once all amino acids have been added, cleave the peptide from the resin using a cleavage cocktail containing TFA and scavengers.

Purification : Purify the crude peptide using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Analysis of Peptide Quality

The quality of synthesized peptides can be assessed through various analytical techniques:

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to evaluate purity by separating components based on their interaction with the column material.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and confirms the identity of the synthesized peptide.

Amino Acid Analysis

This technique quantifies individual amino acids in the peptide to ensure that all components are present in expected ratios.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups on lysine residues can undergo acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.

Major Products

Oxidation: Kynurenine derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Acylated or alkylated peptides.

Scientific Research Applications

Pharmaceutical Development

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine has been investigated for its potential role in drug formulations. Its structure allows for interactions with biological targets that can lead to therapeutic effects. For instance:

- Antimicrobial Properties : Research has indicated that peptides with similar structures can exhibit antimicrobial activity. The incorporation of specific amino acids may enhance stability against proteolytic degradation, thus improving their efficacy as antimicrobial agents .

Nutritional Supplementation

Given the presence of lysine and tryptophan in its composition, this peptide is of interest in nutritional science:

- Dietary Supplementation : Studies have shown that lysine supplementation can improve calcium absorption and support immune function. This peptide could serve as a more effective form of lysine delivery due to its complex structure .

Biochemical Studies

The compound's unique amino acid sequence makes it suitable for various biochemical applications:

- Protein Interaction Studies : The peptide can be used to study protein-protein interactions due to its ability to mimic natural substrates or inhibitors in enzymatic reactions .

Therapeutic Applications

Research into the therapeutic uses of this compound suggests potential benefits in treating conditions related to serotonin levels:

- Mood Regulation : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Thus, this peptide may have implications in mental health treatments by influencing serotonin pathways .

Case Study 1: Antimicrobial Peptide Research

A study explored the stability of peptides against proteolytic enzymes. By substituting certain amino acids with D-amino acids, researchers enhanced the stability and antimicrobial activity of the peptides tested. This approach suggests that this compound could be modified similarly to improve its therapeutic potential against resistant microbes .

Case Study 2: Dietary Impact on Health

A systematic review assessed the safety and efficacy of lysine supplementation across various studies involving over 3,000 subjects. The findings indicated that while high doses were generally well-tolerated, there were notable gastrointestinal symptoms at excessive levels. This emphasizes the importance of dosage when considering this compound as a dietary supplement .

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a detailed comparison with structurally related peptides from the evidence:

Key Findings

Charge and Solubility :

- The target peptide’s triple lysine tail provides a strong positive charge (+3 at physiological pH), contrasting with the cyclic peptide’s neutral/methylated residues and the Trp/Arg-rich peptide’s mixed charge profile (+2 from Arg). This makes the target peptide more water-soluble than the cyclic compound but less so than the Arg-rich analog .

Structural Flexibility: The cyclic peptide’s rigid backbone (due to cyclization) likely improves protease resistance compared to the linear target peptide.

Biological Interactions :

- The Trp-rich analog () may exhibit stronger fluorescence and hydrophobic interactions (e.g., membrane penetration) due to four Trp residues, whereas the target peptide’s single Trp limits such effects. However, the target peptide’s lysine cluster may favor electrostatic interactions with cellular membranes or nucleic acids .

Enzymatic Susceptibility: The cyclic peptide’s non-standard modifications (e.g., methylated residues) likely reduce enzymatic degradation, whereas the target peptide’s linear structure and lysine-rich terminus may make it more prone to cleavage by trypsin-like proteases .

Biological Activity

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine (CAS 920011-58-1) is a complex peptide composed of multiple amino acids, including tryptophan, leucine, serine, proline, and lysine. This compound is notable for its potential biological activities, particularly in the context of protein synthesis and cellular functions.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a sequence of amino acids that may confer specific biological properties, such as antimicrobial activity or effects on cellular signaling pathways.

1. Protein Synthesis and Cellular Functions

Lysine, one of the key components in this peptide, plays a crucial role in protein synthesis and stability. It is involved in various biological processes including:

- Collagen Crosslinking : Lysine contributes to the structural integrity of collagen, which is essential for connective tissue health .

- Histone Modification : Lysine residues are critical for epigenetic regulation through histone acetylation and methylation, influencing gene expression .

2. Antimicrobial Properties

Research has indicated that peptides containing lysine exhibit antimicrobial properties. For instance, modifications to lysine residues can enhance the stability and efficacy of antimicrobial peptides (AMPs), making them promising candidates for combating resistant microbial strains .

3. Neuroprotective Effects

Tryptophan, another component of this peptide, is a precursor to serotonin and has been linked to neuroprotective effects. It may play a role in mood regulation and cognitive functions .

Case Study 1: Antimicrobial Efficacy

A study investigated the stability and antimicrobial activity of peptides modified with D-amino acids. The results showed that these modifications enhanced resistance to proteolytic degradation while maintaining antimicrobial efficacy against pathogens . This suggests that this compound could be engineered for improved therapeutic applications.

Case Study 2: Epigenetic Regulation

Another investigation focused on the role of lysine in histone modification. The findings highlighted that specific modifications to lysine residues can lead to significant changes in gene expression profiles, potentially impacting cell proliferation and differentiation .

Research Findings

Q & A

Q. What are the standard methodologies for synthesizing L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine, and how are coupling efficiencies optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies. Key steps include:

- Resin selection : Rink amide or Wang resins for C-terminal amide or acid, respectively.

- Coupling optimization : Use of coupling agents like HBTU/HOBt or PyBOP (molar ratio 1:3:3 for amino acid:activator:base) to enhance efficiency, particularly for sterically hindered residues (e.g., L-tryptophan).

- Side-chain protection : Lysine requires Boc protection to prevent side reactions during SPPS.

Post-synthesis, cleavage with TFA (95% v/v) with scavengers (e.g., TIPS) removes protecting groups .

Validation : Monitor coupling completeness via Kaiser test or HPLC after each step.

Q. How do researchers purify and characterize this peptide, and what analytical techniques are critical for quality control?

- Methodological Answer :

- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and gradients of 0.1% TFA in water/acetonitrile (5–60% ACN over 30 min) resolves impurities.

- Characterization :

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (expected ~930–950 Da).

- Amino acid analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies residue composition.

Critical QC Parameters : Purity >95% (HPLC), correct isotopic distribution (MS), and absence of deletion sequences .

Q. What structural features of this peptide influence its bioactivity, and how are these analyzed experimentally?

- Methodological Answer :

- Secondary structure : Circular dichroism (CD) spectroscopy in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments identifies α-helical or β-sheet propensities.

- Sequence motifs : The lysine-rich C-terminus suggests cationic or membrane-penetrating activity.

Experimental validation : Compare bioactivity (e.g., antimicrobial assays) of wild-type vs. alanine-substituted analogs to pinpoint critical residues .

Q. What are the stability considerations for this peptide under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate peptide in buffers (pH 2–10) at 37°C for 24h; assess degradation via HPLC.

- Thermal stability : Differential scanning calorimetry (DSC) measures melting transitions.

Key finding : Proline residues enhance conformational stability, while lysine’s ε-amino group may degrade under acidic conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies of this peptide?

- Methodological Answer :

- Dose-response profiling : Test across concentrations (0.1–100 µM) in cell viability (MTT) and antimicrobial (MIC) assays.

- Selectivity index (SI) : Calculate IC50 (mammalian cells)/MIC (bacteria) to distinguish therapeutic potential.

Contradiction resolution : Low SI values (<10) indicate nonspecific toxicity; redesign sequences to reduce cationic charge while retaining activity .

Q. What computational approaches are used to predict this peptide’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., TLR4).

- MD simulations : GROMACS simulations (100 ns) in lipid bilayers assess membrane penetration.

Validation : Correlate computational binding scores with SPR-measured affinity (KD) .

Q. How can synthesis yields be improved for large-scale production of research-grade peptide?

- Methodological Answer :

- Microwave-assisted SPPS : Reduces coupling times (3–5 min per residue) and improves yields for long sequences.

- Batch vs. flow chemistry : Compare resin swelling and reagent diffusion efficiencies.

Table : Synthesis Parameters

| Parameter | Conventional SPPS | Microwave SPPS |

|---|---|---|

| Coupling Time | 30–60 min | 3–5 min |

| Purity (HPLC) | 85–90% | 92–95% |

| Reference: . |

Q. What in vivo models are appropriate for studying this peptide’s pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Radiolabel (e.g., ³H) the peptide and track bioavailability in rodent plasma (LC-MS/MS).

- Toxicity : Zebrafish embryo assays (OECD TG 236) assess acute toxicity (LC50) and developmental effects.

Ethical compliance : Follow ARRIVE guidelines for animal studies .

Q. How can systematic reviews address inconsistencies in reported bioactivity data for this peptide?

- Methodological Answer :

- PRISMA framework : Screen literature (PubMed/Scopus) using keywords: “L-Tryptophyl-leucyl-seryl-prolyl-lysyl*” + “bioactivity.”

- Meta-analysis : Use RevMan to pool data on IC50/MIC values; assess heterogeneity (I² statistic).

Contradiction analysis : Stratify by assay type (e.g., in vitro vs. in vivo) and peptide purity .

Q. What ethical and safety protocols are critical when handling this peptide in a research setting?

- Methodological Answer :

- Safety data : Refer to SDS (H302: harmful if swallowed; H319: serious eye irritation).

- PPE : Nitrile gloves, lab coat, and safety goggles.

Table : Hazard Codes

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H319 | Causes serious eye irritation | Use eye wash station |

| Reference: . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.